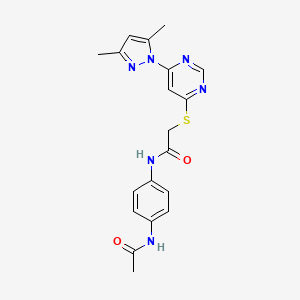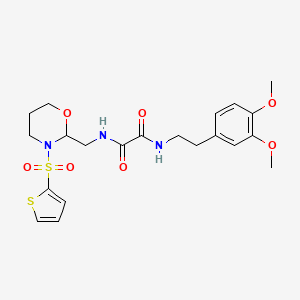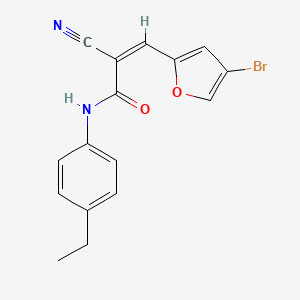
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Heterocycles Synthesis and Applications
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. They are also used as synthons in organic synthesis. The synthesis of pyrazole-appended heterocyclic skeletons typically involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methods offer strategies to annelate different heterocyclic nuclei with pyrazoles, extending the heterocyclic systems categories and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Acetamide and Formamide Derivatives
The toxicology and biological effects of acetamide and its derivatives have been studied, highlighting their commercial importance and the biological consequences of exposure. The review covers individual chemicals, including acetamide and formamide derivatives, focusing on their biological responses, environmental toxicology, and usage, providing a basis for understanding the toxicological profile of related compounds (Kennedy, 2001).
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, including azomitosene ring systems and their derivatives, have been discussed for their cytotoxicity and antitumor activity. The focus on 6-aziridinylquinone and 6-acetamidoquinone derivatives of this system illustrates their potential as new classes of antitumor agents, offering advantages over existing agents through DNA interaction mechanisms (Skibo, 1998).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a significant role in synthesizing medicinal and pharmaceutical compounds, including pyranopyrimidine scaffolds. These scaffolds are key precursors with broad synthetic applications and bioavailability. The review discusses synthetic pathways for developing substituted derivatives using various hybrid catalysts, highlighting the importance of these catalysts in developing lead molecules (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity . .
Mode of Action
It’s known that many pyrazolylpyridazine derivatives have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives can have a wide range of effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . The downstream effects of these activities can vary widely depending on the specific targets and mode of action of the compound.
Pharmacokinetics
The compound is a derivative of pyrazolylpyridazine, which is known to have a wide spectrum of biological activity
Result of Action
It’s known that many pyrazolylpyridazine derivatives have a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive effects . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-8-13(2)25(24-12)17-9-19(21-11-20-17)28-10-18(27)23-16-6-4-15(5-7-16)22-14(3)26/h4-9,11H,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOHYOYBAISAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)

![1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2920001.png)


![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2920010.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920011.png)